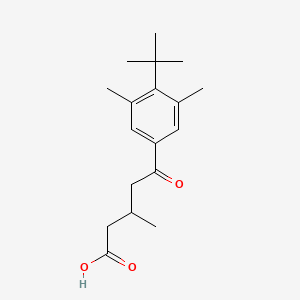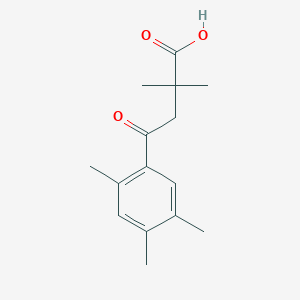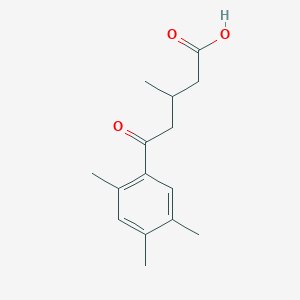
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene
Übersicht
Beschreibung
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMP is a member of the propene family and is commonly used as a reagent in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds Synthesis and Applications
Synthesis of Fluorinated Biphenyls : One study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlighting the challenges and solutions in the synthesis of fluorinated compounds. This method avoids the use of expensive palladium and toxic phenylboronic acid, offering a practical approach for large-scale production (Qiu et al., 2009).
Fluorescent Dye Applications : Another study reviewed the use of methylene blue, a fluorescent dye, highlighting its potential beyond traditional clinical practices, including its use as a fluorophore in surgical settings. This demonstrates the diverse applications of fluorinated compounds in medical and scientific fields (Cwalinski et al., 2020).
Amyloid Imaging in Alzheimer's Disease : Research into amyloid imaging ligands, such as fluorinated radioligands for PET scans, shows significant advancements in diagnosing and understanding Alzheimer's disease. This highlights the critical role of fluorinated compounds in developing diagnostic tools for neurological conditions (Nordberg, 2007).
Fluorescent Chemosensors : Fluorinated chemosensors based on DFP (4-Methyl-2,6-diformylphenol) have shown high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, showcasing the versatility of fluorinated compounds in analytical chemistry (Roy, 2021).
Metallation of Fluorinated Compounds : A review on the metallation of π-deficient heterocyclic compounds, including fluorinated ones, provides insights into the regioselectivity of such reactions, crucial for the synthesis of complex organic molecules (Marsais & Quéguiner, 1983).
Eigenschaften
IUPAC Name |
1-fluoro-2-methyl-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)7-10-5-4-6-11(12)9(10)3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOJMYVJJTBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















